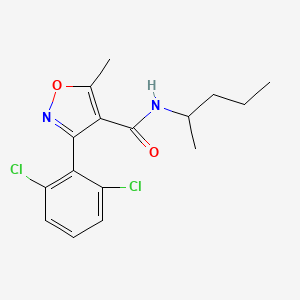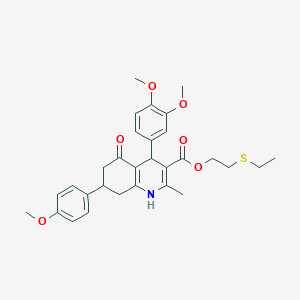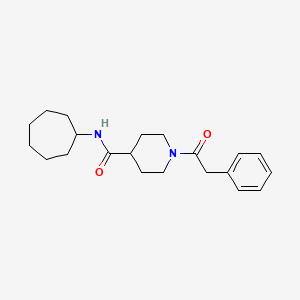
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been widely studied for its potential application in scientific research. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various research studies.
作用機序
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
将来の方向性
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Another potential future direction is the development of more stable analogs of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide with longer half-lives. This would make it easier to maintain a consistent concentration over long periods of time and would allow for more prolonged studies.
Conclusion:
In conclusion, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide is a promising compound that has shown potential in various areas of scientific research. Its potent anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response and pain pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide can be achieved through a multistep process. The initial step involves the reaction of 2,6-dichlorobenzonitrile with 2-methyl-2-butanol in the presence of a base to form 2,6-dichlorophenyl-2-methylbutylcarbinol. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide.
科学的研究の応用
3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been studied extensively for its potential application in scientific research. One of the major areas of research is its potential as a therapeutic agent for various diseases. 3-(2,6-dichlorophenyl)-5-methyl-N-(1-methylbutyl)-4-isoxazolecarboxamide has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-pentan-2-yl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-4-6-9(2)19-16(21)13-10(3)22-20-15(13)14-11(17)7-5-8-12(14)18/h5,7-9H,4,6H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCNOPGSYDQNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2,3,3-trimethyl-3,4-dihydroisoquinolinium chloride](/img/structure/B5161822.png)

![ethyl 4-methyl-5-(4-morpholinylcarbonyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5161834.png)

![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)
![N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5161852.png)
![4-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B5161860.png)